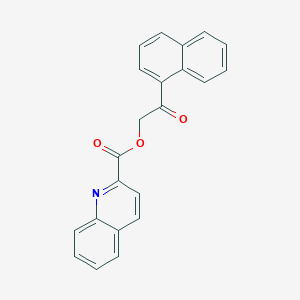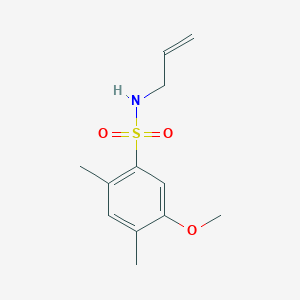
2-(1-naphthyl)-2-oxoethyl 2-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related naphthoquinoline derivatives involves sequential three-component reactions that can be facilitated by microwave-assisted synthesis. This approach has been utilized for the efficient synthesis of a series of fused heterocyclic compounds, including naphtho[2,3-f]quinoline derivatives, showcasing operational simplicity and minimal environmental impact. Such methods exemplify the advancements in synthesizing complex molecules through one-pot reactions, with potential relevance to 2-(1-naphthyl)-2-oxoethyl 2-quinolinecarboxylate synthesis (Tu et al., 2009).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds have highlighted the importance of intramolecular N−H...O hydrogen bonding, the quinoid effect, and partial π-electron delocalization in determining the stability and reactivity of these molecules. Studies on N-aryl Schiff bases of 2-hydroxy-1-naphthaldehyde, for instance, have provided insights into the planarity and electron distribution within similar molecules, which can inform understanding of this compound's structure (Gavranić et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of compounds containing quinoline and naphthyl groups has been extensively studied. For example, the palladium(II)-catalyzed arylation of naphthylamides with aryl iodides using a quinolinamide bidentate system highlights the regioselective transformations these molecules can undergo, which may be applicable to understanding the reactions involving this compound (Huang et al., 2013).
Physical Properties Analysis
The synthesis and study of naphthyl- and quinoline- derivative molecules have also provided insights into their physical properties, such as luminescence. Naphtho[2,3-f]quinoline derivatives, for instance, exhibit good luminescent properties in solution, suggesting potential applications in organic electroluminescent (EL) media. This property may be shared by or influence the design and application of this compound-based materials (Tu et al., 2009).
Chemical Properties Analysis
Research on the chemical properties of quinoline and naphthyl derivatives often focuses on their electrophilic aromatic reactivities, as demonstrated by the pyrolysis of arylethyl acetates to study quinoline's reactivity. Such studies contribute to a deeper understanding of the reactivity patterns of these molecules, potentially informing the reactivity and functionalization strategies for this compound (Taylor, 1971).
Direcciones Futuras
Propiedades
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-21(18-10-5-8-15-6-1-3-9-17(15)18)14-26-22(25)20-13-12-16-7-2-4-11-19(16)23-20/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXPUYUCYSJVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)COC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({[5-(4-bromophenyl)-2-furoyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5064228.png)

![11-(5-bromo-2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5064253.png)
![1-[3-(isopropylthio)propoxy]naphthalene](/img/structure/B5064259.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5064266.png)

![3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5064277.png)
![2-[4-(1H-indol-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B5064285.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5064287.png)

![9-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5064308.png)
![8-chloro-N'-[1-(4-isopropylphenyl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B5064316.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B5064336.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B5064342.png)